N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
CAS No.: 587850-65-5
Cat. No.: VC21513324
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587850-65-5 |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.4g/mol |
| IUPAC Name | 2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |
| Standard InChI Key | NVACMZDANBPPJR-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Identity and Structure
N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is identified by its unique chemical signature and structural composition. The compound features a distinctive arrangement of functional groups that contribute to its potential biological activity.
Basic Identification
The compound possesses several standard chemical identifiers that allow for unambiguous recognition in chemical databases and literature.
Table 1: Chemical Identifiers of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
| Identifier | Value |
|---|---|
| CAS Number | 587850-65-5 |
| PubChem Compound ID | 833618 |
| IUPAC Name | 2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
| Synonyms | 2-[4-(propan-2-yl)phenoxy]-N-(4-sulfamoylphenyl)acetamide |
Structural Characteristics
The molecular structure features a sulfonamide group (-SO₂NH₂) attached to a phenyl ring, which is connected to an acetamide linkage (-NHCO-). This acetamide group links to a methylene bridge (-CH₂-) that connects to an isopropylphenoxy moiety. The isopropyl group is positioned para to the oxygen atom on the phenyl ring.
Table 2: Structural Properties of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄S |
| Molecular Weight | 348.4 g/mol |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |
| Standard InChIKey | NVACMZDANBPPJR-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
The compound's structure contains both hydrogen bond donors (NH groups) and acceptors (carbonyl and sulfonyl oxygens), suggesting potential for interactions with various biomolecular targets, which may contribute to its pharmacological profile .
Physical and Chemical Properties
Understanding the physicochemical properties of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide provides insight into its behavior in biological systems and its potential pharmaceutical applications.
Physical Properties
The physical state and properties of this compound influence its handling, formulation, and bioavailability in potential therapeutic applications.
Table 3: Physical Properties of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Not specifically reported in literature |
| Solubility | Limited data available; likely exhibits moderate solubility in polar organic solvents |
| Partition Coefficient | Not specifically reported; structure suggests moderate lipophilicity |
| Melting Point | Not specifically reported in available literature |
Chemical Reactivity
The chemical behavior of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is influenced by its functional groups, particularly the sulfonamide and acetamide moieties.
Key reactive sites include:
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The sulfonamide group (-SO₂NH₂), which can participate in hydrogen bonding
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The acetamide linkage (-NHCO-), which serves as both hydrogen bond donor and acceptor
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The ether linkage, which can act as a hydrogen bond acceptor
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The isopropyl group, which contributes hydrophobic interactions
These structural features suggest potential interactions with biological targets, particularly proteins that contain complementary binding pockets capable of accommodating the compound's functional groups and structural orientation.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide involves several chemical steps, focusing primarily on the reaction of sulfonamide derivatives with substituted acetamides.
Pharmacological Activity
Research on the pharmacological activity of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is still emerging, but its structural features suggest potential therapeutic relevance.
| Parameter | Finding |
|---|---|
| Acute Toxicity | Favorable safety profile at therapeutic doses |
| Long-term Safety | Further studies required for complete assessment |
| Target Organ Toxicity | Limited data available |
| Metabolism | Specific metabolic pathways not fully characterized |
Comparison with Related Compounds
Comparing N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide with structurally related compounds provides valuable insights into potential structure-activity relationships.
Structural Analogs
Several compounds share structural similarities with N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide:
Table 6: Related Compounds and Structural Differences
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide | 606923-48-2 | Contains additional pyrimidine ring; isopropyl group at ortho position |
| 2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide | 64876-49-9 | Phenoxy group replaced with acetyl(isopropyl)amino group |
| N-[4-(aminosulfonyl)phenyl]-2-chloroacetamide | 14949-01-0 | Isopropylphenoxy moiety replaced with chloro group |
Comparative Properties
The structural differences between these compounds likely result in distinct pharmacological profiles:
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The addition of a pyrimidine ring in N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide may enhance target selectivity
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The replacement of the phenoxy group with other functionalities alters the compound's electronic and steric properties
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The position of the isopropyl group (para vs. ortho) affects the spatial arrangement and potential binding interactions
These structural variations provide valuable insights for rational drug design efforts targeting specific biological pathways .
Research Applications and Future Directions
Current research on N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is somewhat limited, but the compound shows promise for various potential applications.
Current Research Status
Research activities involving this compound include:
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Chemical characterization and property determination
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Preliminary toxicological assessments
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Initial investigations into biological activity
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Structure-activity relationship studies with related compounds
Future Research Directions
Advancing the understanding of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide will require:
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Development of optimized synthesis protocols with improved yields
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Comprehensive characterization of pharmacokinetic and pharmacodynamic properties
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Detailed mechanism of action studies, including target identification
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More extensive toxicological evaluations across various administration routes
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Structure-activity relationship studies to identify key pharmacophoric elements
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Potential modification of the structure to enhance specific therapeutic properties
These research directions could significantly expand the knowledge base regarding this compound and potentially lead to valuable therapeutic applications .
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